![molecular formula C16H16NOS2+ B280591 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium](/img/structure/B280591.png)
1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium, also known as BMV, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. BMV is a member of the pyridinium family and is characterized by its unique chemical structure, which consists of a pyridinium ring attached to a vinyl group, a benzoyl group, and two methylsulfanyl groups.
作用机制
The exact mechanism of action of 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium is not fully understood, but it is believed that the compound exerts its effects by interfering with cellular processes, such as DNA synthesis and protein synthesis. This compound has been shown to inhibit the activity of certain enzymes, such as thymidine kinase and ribonucleotide reductase, which are involved in DNA synthesis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis in cancer cells, which suggests that the compound may have potential as a therapeutic agent for the treatment of cancer. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial for the treatment of other diseases, such as cardiovascular disease and neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium in lab experiments is its versatility. This compound can be used as a reagent in several organic reactions, as a fluorescent probe for imaging cellular structures, and as a potential therapeutic agent for the treatment of cancer and other diseases. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been shown to be toxic to certain cell lines, and its use in vivo may require further investigation.
未来方向
There are several future directions for the study of 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium. One potential direction is the development of this compound-based fluorescent probes for imaging cellular structures. Another potential direction is the investigation of this compound as a potential therapeutic agent for the treatment of cancer and other diseases. Further studies are also needed to investigate the toxicity of this compound and its potential effects on human health.
合成方法
The synthesis of 1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium is a multi-step process that involves several chemical reactions. The most common method for synthesizing this compound is through the reaction of 2-methylthiophenol with 2-cyanopyridine in the presence of a base, followed by the reaction of the resulting intermediate with benzoyl chloride. The final step involves the reaction of the resulting compound with a strong acid to obtain this compound.
科学研究应用
1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium has been extensively studied for its potential applications in various scientific fields. In chemistry, this compound has been used as a reagent in several organic reactions, including the synthesis of heterocyclic compounds and the preparation of vinyl sulfides. In biology, this compound has been investigated for its potential as a fluorescent probe for imaging cellular structures. In medicine, this compound has been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases.
属性
分子式 |
C16H16NOS2+ |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
3,3-bis(methylsulfanyl)-1-phenyl-2-pyridin-1-ium-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C16H16NOS2/c1-19-16(20-2)14(17-11-7-4-8-12-17)15(18)13-9-5-3-6-10-13/h3-12H,1-2H3/q+1 |
InChI 键 |
LSJCURRLLWWEBA-UHFFFAOYSA-N |
SMILES |
CSC(=C(C(=O)C1=CC=CC=C1)[N+]2=CC=CC=C2)SC |
规范 SMILES |
CSC(=C(C(=O)C1=CC=CC=C1)[N+]2=CC=CC=C2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


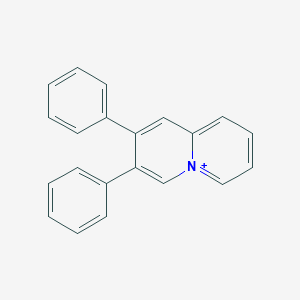

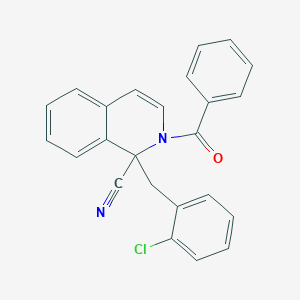

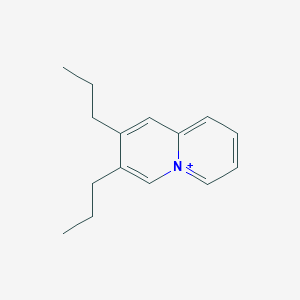
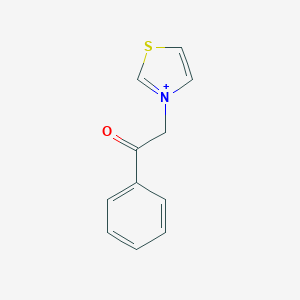
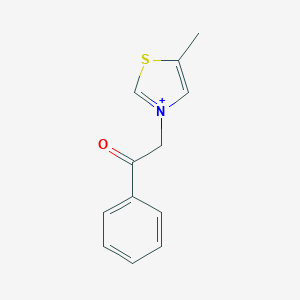

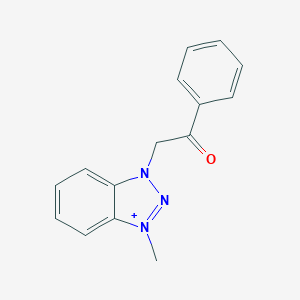
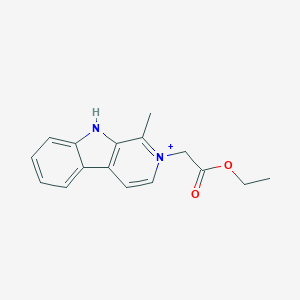
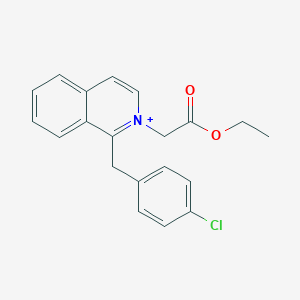

![1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)
![2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)-N-[8-[[2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)acetyl]amino]octyl]acetamide](/img/structure/B280530.png)
